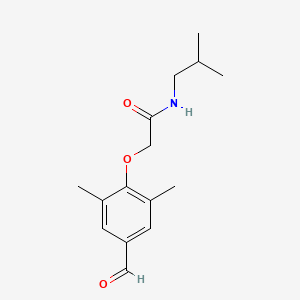
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a formyl group, dimethylphenoxy moiety, and an isobutylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-formyl-2,6-dimethylphenol. This intermediate is then reacted with appropriate reagents to introduce the isobutylacetamide group. Common synthetic routes include:
Formylation of 2,6-dimethylphenol:
Formation of the phenoxyacetamide: The formylated intermediate is then reacted with isobutylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-isobutylacetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-isobutylacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy and isobutylacetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate .
- 2-(4-formyl-2,6-dimethylphenoxy)propanamide .
- N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide .
Uniqueness
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Biological Activity
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various diseases, and relevant research findings.
- Molecular Formula : C₁₅H₂₁NO₃
- Molecular Weight : 263.33 g/mol
- CAS Number : [Not provided in the search results]
The compound is known to act as an inhibitor of specific kinases, notably Spleen Tyrosine Kinase (SYK). Kinases are crucial in various signaling pathways, and their inhibition can lead to significant therapeutic effects in diseases characterized by abnormal cell signaling.
Target Kinases:
- SYK (Spleen Tyrosine Kinase) : Involved in immune responses and inflammation.
- LRRK2 (Leucine-rich repeat kinase 2) : Associated with neurodegenerative diseases.
- MYLK (Myosin Light Chain Kinase) : Plays a role in muscle contraction and cellular processes.
Biological Activity Overview
The biological activities of this compound can be categorized based on its effects on various diseases:
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Cancer Treatment :
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Case Studies
A notable case study involved the administration of this compound in a murine model of rheumatoid arthritis. Results indicated:
- Significant reduction in joint swelling.
- Decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6.
- Improved histological scores reflecting lower joint damage compared to control groups.
| Study Parameter | Control Group | Treatment Group |
|---|---|---|
| Joint Swelling (mm) | 8.5 ± 1.2 | 4.3 ± 0.9 |
| TNF-alpha (pg/mL) | 120 ± 15 | 45 ± 10 |
| Histological Score | 8.0 ± 1.5 | 3.0 ± 0.7 |
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)7-16-14(18)9-19-15-11(3)5-13(8-17)6-12(15)4/h5-6,8,10H,7,9H2,1-4H3,(H,16,18) |
InChI Key |
FJSXTKFPRAUMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















